2-Bromo-3-(3-bromo-2-methylpropyl)thiophene
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Overview
Description
2-Bromo-3-(3-bromo-2-methylpropyl)thiophene is a halogenated thiophene derivative. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Bromo-3-(3-bromo-2-methylpropyl)thiophene typically involves the bromination of 3-(3-bromo-2-methylpropyl)thiophene. One common method is the bromination using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The reaction is carried out in a solvent such as acetic acid or acetic anhydride, and the mixture is stirred at a controlled temperature to ensure complete bromination .
Chemical Reactions Analysis
2-Bromo-3-(3-bromo-2-methylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts and boron reagents.
Scientific Research Applications
2-Bromo-3-(3-bromo-2-methylpropyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-bromo-2-methylpropyl)thiophene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The thiophene ring’s electronic properties also play a role in its interaction with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
2-Bromo-3-(3-bromo-2-methylpropyl)thiophene can be compared with other halogenated thiophene derivatives such as:
2-Bromo-3-methylthiophene: This compound is similar in structure but lacks the additional bromine atom on the propyl group.
2-Bromo-3-methoxythiophene: This derivative has a methoxy group instead of a brominated propyl group.
The unique feature of this compound is the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H10Br2S |
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Molecular Weight |
298.04 g/mol |
IUPAC Name |
2-bromo-3-(3-bromo-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10Br2S/c1-6(5-9)4-7-2-3-11-8(7)10/h2-3,6H,4-5H2,1H3 |
InChI Key |
AEBMKUXNYZXPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(SC=C1)Br)CBr |
Origin of Product |
United States |
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